

A Technical Guide to the Natural Sources and Distribution of Molybdenum-98

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Compound Name: Molybdenum-98

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Abstract

Molybdenum-98 (^{98}Mo) is the most abundant stable isotope of molybdenum, a critical trace element in various biological and industrial processes. Understanding its natural origins, distribution, and the analytical methods for its quantification is fundamental for applications ranging from geochemistry to nuclear medicine. This technical guide provides a comprehensive overview of the terrestrial and extraterrestrial sources of ^{98}Mo , its distribution in major geological reservoirs, and a detailed protocol for its isotopic analysis.

Natural Abundance of Molybdenum Isotopes

Molybdenum (Mo) has seven naturally occurring isotopes. ^{98}Mo is the most prevalent, accounting for nearly a quarter of all natural molybdenum. The isotopic composition of molybdenum is a powerful tracer for geological and cosmochemical processes.

Table 1: Isotopic Composition of Natural Molybdenum

Isotope	Natural Abundance (atom %)
⁹² Mo	14.649%
⁹⁴ Mo	9.187%
⁹⁵ Mo	15.873%
⁹⁶ Mo	16.673%
⁹⁷ Mo	9.582%
⁹⁸ Mo	24.292% [1]
¹⁰⁰ Mo	9.744%

Data sourced from ChemLin[\[1\]](#). Abundances may vary slightly between different sources.

Terrestrial Sources and Distribution

On Earth, molybdenum does not occur naturally as a free metal but is found in various minerals and oxidation states.[\[2\]](#) Its distribution is governed by complex geochemical processes.

Primary Mineral Sources

The primary commercial source of molybdenum is the mineral molybdenite (MoS₂).[\[2\]](#) It is also found in other minerals such as wulfenite (PbMoO₄) and powellite (CaMoO₄). Molybdenum is often mined as a principal ore but is also frequently recovered as a byproduct of copper and tungsten mining operations.[\[2\]](#) Major global producers include China, the United States, Chile, and Peru.

Distribution in Geological Reservoirs

Molybdenum is a versatile element, exhibiting chalcophile (sulfur-loving), siderophile (iron-loving), and lithophile (silicate-loving) properties depending on the geochemical environment. This versatility dictates its distribution across different terrestrial reservoirs. The average crustal abundance is approximately 1.2 mg/kg.

Table 2: **Molybdenum-98** Distribution and Isotopic Composition ($\delta^{98}\text{Mo}$) in Terrestrial Reservoirs

Reservoir	Typical Mo Concentration	$\delta^{98}\text{Mo}$ (‰) vs. NIST SRM 3134	Notes
Upper Continental Crust	~1.2 mg/kg	$+0.04 \pm 1.04\text{‰}$ (Molybdenite Proxy)	Isotopic composition can vary significantly based on rock type and mineralization. [3]
Depleted Mantle	Variable	$-0.21 \pm 0.06\text{‰}$	The mantle is isotopically light relative to chondritic meteorites. [3]
Seawater	~10 $\mu\text{g/L}$	$+2.09 \pm 0.10\text{‰}$	Mo is the most abundant transition metal in the oceans and has a long residence time.
Porphyry Mo Deposits	High (0.03–0.22% Mo)	Variable, often near 0‰	These are the most significant economic sources of molybdenum.
Black Shales	Enriched (up to 70 mg/kg)	Variable, reflects paleo-oceanic conditions	Mo is readily sequestered in anoxic, sulfide-rich environments.

$\delta^{98}\text{Mo}$ represents the permil (‰) deviation of the $^{98}\text{Mo}/^{95}\text{Mo}$ ratio of a sample relative to the NIST SRM 3134 standard.

Extraterrestrial Sources and Distribution

The study of molybdenum isotopes in meteorites provides critical insights into the formation and evolution of the solar system. Isotopic analyses reveal a fundamental dichotomy between

carbonaceous and non-carbonaceous meteorites, indicating they originated from distinct regions of the early solar nebula.

Meteoritic Abundance

Most meteorites exhibit a deficit in s-process (slow neutron capture) produced Mo isotopes, including ^{98}Mo , relative to the composition of the Earth.[4][5] This suggests that the Earth accreted from material that was, on average, more enriched in s-process nuclides than the parent bodies of most known meteorites.[4]

Table 3: Molybdenum Isotopic Composition ($\delta^{98}\text{Mo}$) in Extraterrestrial Materials

Sample Type	$\delta^{98}\text{Mo}$ (‰) vs. NIST SRM 3134	Key Characteristics
Chondritic Meteorites	$-0.16 \pm 0.02\text{‰}$	Considered representative of the bulk inner solar system composition, but isotopically lighter than Earth's mantle.[3]
Carbonaceous Chondrites	Variable, show larger s-process deficits	Believed to have formed in the outer solar system where isotopic homogenization was less efficient.[5]
Enstatite Chondrites	Show the smallest s-process deficits	Genetically very close to Earth's isotopic composition but not a perfect match.
Iron Meteorites	Variable	Some groups (e.g., IAB-IIICD) have terrestrial Mo isotopic compositions.[4]

| Ca-Al-rich Inclusions (CAIs) | Variable, often enriched in r-process Mo | These are among the oldest solids formed in the solar system and show significant isotopic anomalies.[4] |

Experimental Protocols for Isotopic Analysis

The precise measurement of **Molybdenum-98** abundance and its isotopic ratios is predominantly achieved using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). This requires meticulous sample preparation to isolate molybdenum from the sample matrix and correct for instrumental mass bias.

Sample Digestion

The goal is the complete dissolution of the sample to ensure all molybdenum is available for analysis. The method depends on the sample matrix.

- Silicate Rocks (e.g., granites, basalts, shales):
 - Weigh approximately 0.6 to 1.0 g of powdered sample into a Savillex® PFA vial.
 - Add a calibrated ^{97}Mo - ^{100}Mo double-spike solution. The spike is crucial for correcting instrumental mass fractionation.
 - Add a mixture of concentrated hydrofluoric (HF) and nitric (HNO_3) acids (e.g., 3:1 ratio).
 - Seal the vial and place it on a hot plate at $\sim 140^\circ\text{C}$ for 72 hours or until complete dissolution is achieved.[\[6\]](#)
- Sulfide Ores (e.g., Molybdenite):
 - Weigh approximately 0.1 g of the sample into a Teflon® beaker.
 - Add aqua regia (a 3:1 mixture of concentrated HCl and HNO_3).
 - Heat gently on a hot plate, allowing for a controlled reaction.
 - Evaporate the solution to dryness and reconstitute the residue in a dilute acid (e.g., 0.3 M HNO_3) for the next step.[\[3\]](#)

Chemical Separation: Ion-Exchange Chromatography

To avoid isobaric interferences (from isotopes of other elements with the same mass, such as Zirconium and Ruthenium) and matrix effects during MC-ICP-MS analysis, molybdenum must

be purified from the sample solution. This is typically done using anion-exchange chromatography.

- **Column Preparation:** Use a column packed with a suitable anion-exchange resin (e.g., Chelex-100 or a BPHA-based resin).^[3]
- **Matrix Elution:** Load the dissolved sample solution onto the column. The sample matrix and interfering elements are washed from the column using a series of dilute acids (e.g., various molarities of HNO₃ and HCl).
- **Molybdenum Elution:** Elute the purified molybdenum fraction from the resin using a specific acid or complexing agent (e.g., 6 M HF or a basic solution like 6 M NH₃).^[3] The exact elution recipe depends on the specific resin used.

MC-ICP-MS Analysis

The purified molybdenum fraction is introduced into the MC-ICP-MS for isotopic ratio measurement.

- **Instrument Setup:** Use a high-resolution MC-ICP-MS (e.g., Thermo Scientific™ Neptune™ or Neoma™). Typical operating conditions are provided in Table 4.
- **Data Acquisition:** Measure the ion beams for all seven molybdenum isotopes simultaneously in Faraday cups.
- **Mass Bias Correction:** Correct for instrumental mass fractionation using the known isotopic ratio of the added ⁹⁷Mo-¹⁰⁰Mo double spike.
- **Standard Bracketing:** Analyze a known standard solution (e.g., NIST SRM 3134) repeatedly between samples to monitor and correct for instrument drift. The final results are reported as δ⁹⁸Mo values relative to this standard.

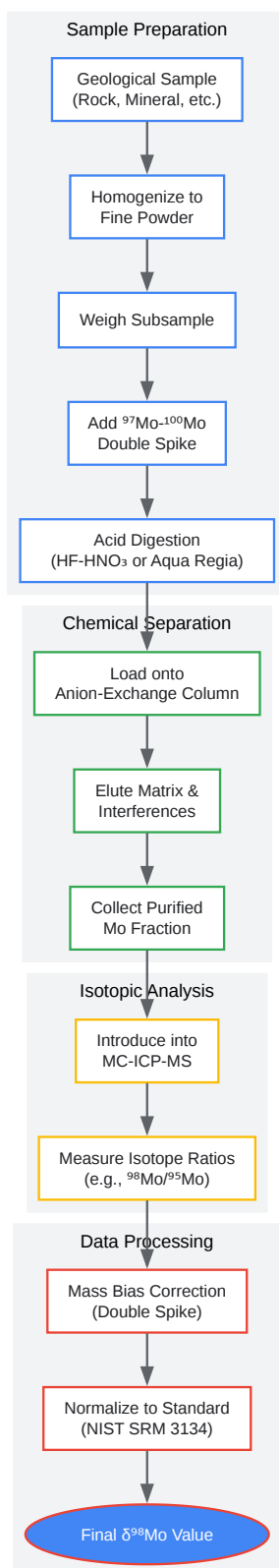
Table 4: Typical MC-ICP-MS Operating Conditions for Mo Isotope Analysis

Parameter	Setting
Instrument	Neptune MC-ICP-MS
RF Power	~1300 W
Sampler & Skimmer Cones	Nickel (Ni)
Argon Gas Flow (L/min)	Coolant: ~16, Auxiliary: ~0.8, Nebulizer: ~1.1
Sample Uptake Rate	~0.1 - 0.25 mL/min
Resolution Mode	Low Resolution ($R \approx 400$)

Settings are typical and may require optimization for specific instruments and applications.^[3]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the determination of **Molybdenum-98** isotopic composition in a geological sample.



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Caption: Workflow for Molybdenum Isotope Analysis.

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